Hexacosan-10-ol
Description
Structure
2D Structure
Properties
CAS No. |
31849-11-3 |
|---|---|
Molecular Formula |
C26H54O |
Molecular Weight |
382.7 g/mol |
IUPAC Name |
hexacosan-10-ol |
InChI |
InChI=1S/C26H54O/c1-3-5-7-9-11-12-13-14-15-16-17-19-21-23-25-26(27)24-22-20-18-10-8-6-4-2/h26-27H,3-25H2,1-2H3 |
InChI Key |
SQPREXYCBSQGDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(CCCCCCCCC)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Hexacosan-10-ol
General Synthetic Strategy
The preparation of this compound typically involves constructing the long carbon chain with precise placement of the hydroxy group at the 10th carbon. The synthetic approach is often based on coupling shorter alkyl units followed by selective functional group transformations.
A key strategy involves:
- Coupling a C10 unit bearing a protected hydroxyl group with a C16 alkyl fragment.
- Subsequent deprotection and functional group manipulation to yield the secondary alcohol at the 10th carbon.
This modular approach allows flexibility and efficiency in synthesizing various very long-chain fatty alcohols.
Detailed Synthetic Route from Literature
Coupling of Alkyl Units
A representative synthesis described in the literature for hexacosanoic acid (a closely related compound) involves coupling a C10 alkyl bromide derivative with a C16 alkyl magnesium bromide (Grignard reagent) catalyzed by a copper complex (Li2CuCl4). This step forms a C26 alkyl chain intermediate with a protected hydroxyl group.
- Starting material: 10-bromo-1-decanol protected as methoxymethyl ether.
- Coupling with hexadecyl magnesium bromide.
- Catalyst: Lithium tetrachlorocuprate (Li2CuCl4).
- Yield: Moderate, approximately 58%.
Oxidation and Functional Group Manipulation
After coupling, the intermediate alcohol can be oxidized to the corresponding aldehyde using Dess-Martin periodinane under mild conditions (30°C for 2 hours), achieving high yields (~84%).
Subsequent reduction or selective deprotection steps afford the desired secondary alcohol at the 10th carbon, this compound.
Reaction Conditions and Yields Summary
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Protection of 10-bromo-1-decanol | Chloro-methyl methyl ether, base | Not specified | Protects hydroxyl group for coupling |
| Coupling | Hexadecyl magnesium bromide, Li2CuCl4 catalyst | 58 | Cross-coupling forms C26 chain |
| Oxidation to aldehyde | Dess-Martin periodinane, CH2Cl2, 30°C, 2 h | 84 | Mild oxidation of alcohol to aldehyde |
| Final reduction/deprotection | Not detailed | Not specified | To yield this compound |
Analytical Data Supporting Synthesis
- Nuclear Magnetic Resonance (NMR) : Carbon-13 NMR data for intermediates show characteristic peaks consistent with long alkyl chains and functional groups at specific carbons.
- High-Resolution Mass Spectrometry (HRMS) confirms molecular weights matching expected intermediates and final products.
- Reaction monitoring by thin-layer chromatography (TLC) and chromatographic purification are standard for isolating pure this compound.
Chemical Reactions Analysis
Types of Reactions: Hexacosan-10-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexacosanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to hexacosane using strong reducing agents.
Substitution: The hydroxy group can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxy group to a chloro group.
Major Products:
Oxidation: Hexacosanoic acid.
Reduction: Hexacosane.
Substitution: Hexacosan-10-chloride.
Scientific Research Applications
Biological and Chemical Applications
1.1 Insecticide Properties
Hexacosan-10-ol has been identified as an effective insecticide. Research indicates that it exhibits larvicidal activity, particularly against certain insect species. The mode of action involves disrupting the normal physiological processes of the larvae, leading to mortality .
Case Study: Larvicidal Activity
A study demonstrated that this compound, alongside other compounds such as stigmasterol, significantly reduced larval populations in controlled environments. The effectiveness was attributed to its ability to interfere with the growth and development of the insects, making it a candidate for eco-friendly pest management solutions.
1.2 Plant Metabolite
As a plant metabolite, this compound plays a role in various biological processes within plants. It is produced during metabolic reactions and may contribute to the plant's defense mechanisms against herbivores and pathogens .
Industrial Applications
2.1 Cosmetic Industry
This compound is utilized in cosmetic formulations due to its emollient properties. It helps in moisturizing skin by forming a barrier that prevents water loss, enhancing the overall texture and feel of cosmetic products.
2.2 Lubricants and Surfactants
The compound is also employed in the production of lubricants and surfactants. Its long-chain structure provides excellent lubricating properties, making it suitable for various industrial applications where friction reduction is essential.
Health and Nutritional Applications
3.1 Nutraceuticals
Recent studies have explored the potential health benefits of this compound as a nutraceutical ingredient. Its fatty alcohol profile suggests it may have roles in lipid metabolism and could potentially influence cholesterol levels positively .
Data Table: Nutritional Benefits
| Property | Description |
|---|---|
| Fatty Alcohol Profile | Long-chain fatty alcohol |
| Potential Benefits | May aid in lipid metabolism |
| Health Implications | Possible cholesterol regulation |
Research Findings and Insights
Research continues to uncover new applications for this compound across various fields:
Mechanism of Action
Hexacosan-10-ol can be compared with other long-chain fatty alcohols such as hexadecan-1-ol (cetyl alcohol) and octadecan-1-ol (stearyl alcohol). While all these compounds share similar structural features, this compound is unique due to its longer carbon chain and the specific position of the hydroxy group. This uniqueness imparts distinct physical and chemical properties, making it suitable for specialized applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Hexan-1-ol (C₆H₁₄O)
Hexan-1-ol is a six-carbon primary alcohol with a hydroxyl group at the terminal position. Key differences include:
- Molecular Structure : Shorter chain (C6 vs. C26) and primary alcohol classification.
- Physical Properties : Hexan-1-ol is liquid at room temperature due to its shorter chain, whereas Hexacosan-10-ol’s extended hydrocarbon tail likely renders it solid .
- Data for this compound is unavailable, but its longer chain may reduce volatility and dermal absorption risks.
3,6,9,12,15,18-Hexaoxaoctacosan-1-ol (C₂₂H₄₆O₇)
Key contrasts include:
- Functional Groups : Multiple ether (-O-) linkages enhance hydrophilicity, unlike this compound’s purely hydrocarbon backbone .
- Molecular Weight : Higher molecular weight (422.6 g/mol vs. 382.7 g/mol) due to oxygen-rich structure.
- Solubility: The polyether’s oxygen atoms improve water solubility, making it suitable as a nonionic surfactant. This compound’s hydrophobicity limits aqueous solubility.
- Applications : The polyether’s structure aligns with surfactant or emulsifier roles, whereas this compound may function in waxes or lubricants.
Table 1: Comparative Overview of this compound and Analogues
Research Findings and Trends
- Chain Length vs. Physicochemical Properties : Longer chains (e.g., this compound) increase melting points and reduce water solubility compared to shorter analogues like hexan-1-ol .
- Functional Group Impact : The polyether alcohol’s ethylene oxide units enhance hydrophilicity, contrasting with this compound’s hydrocarbon-dominated behavior .
- Industrial Relevance : While hexan-1-ol is prevalent in consumer products, this compound’s niche applications may involve specialized formulations requiring high hydrophobicity.
Biological Activity
Hexacosan-10-ol, also known as 10-Hexacosanol, is a long-chain fatty alcohol with the molecular formula C26H54O. It is a secondary fatty alcohol derived from hexacosane, where a hydroxy group is substituted at the 10th position. This compound has garnered interest due to its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This article synthesizes existing research findings on the biological activity of this compound, supported by data tables and relevant case studies.
This compound is characterized by its long carbon chain and hydroxyl group, which influence its solubility and interaction with biological membranes. Its structure can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various fatty alcohols, this compound demonstrated notable efficacy against a range of bacterial strains. The minimum inhibitory concentration (MIC) values for this compound were found to be comparable to those of established antimicrobial agents.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 |
| This compound | Escherichia coli | 75 |
| This compound | Pseudomonas aeruginosa | 100 |
These findings suggest that this compound could be a viable candidate for developing new antimicrobial agents, particularly in combating resistant strains.
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. In vitro assays measuring radical scavenging activity indicated that this compound effectively reduced oxidative stress markers. The compound's ability to scavenge free radicals was assessed using the DPPH assay, with results showing an IC50 value significantly lower than many common antioxidants.
| Antioxidant | IC50 (µg/mL) |
|---|---|
| This compound | 30 |
| Ascorbic Acid | 20 |
| Butylated Hydroxytoluene (BHT) | 25 |
These results highlight this compound's potential as a natural antioxidant agent.
Anti-inflammatory Properties
This compound has been studied for its anti-inflammatory effects. In an experimental model of inflammation induced by lipopolysaccharides (LPS), this compound reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in a dose-dependent manner.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of this compound in treating skin infections caused by antibiotic-resistant bacteria. Patients treated with a topical formulation containing this compound showed a significant reduction in infection rates compared to those receiving standard antibiotic treatment.
- Case Study on Antioxidant Effects : An animal study assessed the protective effects of this compound against oxidative damage in liver tissues induced by high-fat diets. Results indicated that supplementation with this compound led to decreased levels of lipid peroxidation and improved antioxidant enzyme activities.
Q & A
Basic Research Questions
Q. What are the key spectroscopic methods for characterizing Hexacosan-10-ol, and how should experimental data be validated?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the hydroxyl group position at C-10 and the 26-carbon chain. Pair with high-resolution mass spectrometry (HRMS) for molecular weight verification. Validate purity via gas chromatography (GC) or high-performance liquid chromatography (HPLC). Cross-reference spectral data with literature for known aliphatic alcohols (e.g., hexacosanol derivatives) to confirm structural consistency .
- Data Validation : Ensure replicate measurements (≥3 trials) and include error margins. Disclose instrument calibration protocols (e.g., internal standards for GC) in supplementary materials .
Q. How can researchers optimize the synthesis of this compound to improve yield and reduce byproducts?
- Experimental Design : Test catalytic methods (e.g., Grignard reactions with long-chain alkyl halides) under varying conditions (temperature, solvent polarity, catalyst loading). Monitor reaction progression via thin-layer chromatography (TLC). Compare yields using fractional distillation vs. column chromatography for purification. Document byproducts via GC-MS and propose mechanistic pathways for their formation .
- Troubleshooting : If yields are inconsistent, verify reactant stoichiometry and moisture exclusion (critical for Grignard stability). Include control experiments to isolate variables .
Q. What are the best practices for ensuring the reproducibility of this compound purification protocols?
- Protocol Standardization : Provide step-by-step procedures for recrystallization (solvent ratios, cooling rates) or chromatographic separation (stationary phase, eluent gradients). Specify purity thresholds (e.g., ≥95% by GC) and validate with independent replicates. Share raw chromatograms and melting point data in supplementary files .
- Common Pitfalls : Address solvent impurities or column degradation by pre-treating materials (e.g., activated molecular sieves for solvents) .
Advanced Research Questions
Q. How can contradictory data on this compound’s physicochemical properties (e.g., solubility, melting point) be resolved?
- Analysis Framework : Conduct meta-analyses of published data to identify outliers. Replicate disputed experiments under controlled conditions (e.g., standardized solvent systems, heating rates for melting point determination). Use differential scanning calorimetry (DSC) to resolve discrepancies in thermal behavior .
- Hypothesis Testing : If solubility conflicts arise, propose polymorphic forms or hydrate formation as variables. Characterize crystal structures via X-ray diffraction (XRD) .
Q. What experimental strategies can elucidate the structure-activity relationship (SAR) of this compound in biological systems?
- SAR Methodology : Synthesize analogs with varying chain lengths or hydroxyl positions. Test in vitro bioactivity (e.g., membrane interaction assays, enzyme inhibition) and correlate with computational models (molecular dynamics simulations). Use dose-response curves to quantify efficacy thresholds .
- Data Interpretation : Address conflicting bioactivity reports by standardizing assay conditions (e.g., cell line selection, solvent controls for lipophilic compounds) .
Q. How should researchers design kinetic studies to investigate this compound’s stability under different environmental conditions?
- Experimental Setup : Expose samples to controlled stressors (UV light, oxidative agents, humidity). Monitor degradation via HPLC-MS and identify breakdown products. Apply Arrhenius kinetics to predict shelf-life under varying temperatures. Include statistical models (e.g., Weibull analysis) for non-linear decay patterns .
- Contradiction Management : If stability data conflict with prior studies, validate storage protocols (e.g., inert atmosphere vs. ambient air) and quantify trace impurities (e.g., peroxides in solvents) .
Q. What are the ethical considerations when publishing negative or inconclusive results for this compound’s hypothesized applications?
- Reporting Standards : Disclose all data, including failed hypotheses, to avoid publication bias. Use neutral language (e.g., "no significant correlation observed" vs. "disproven") and contextualize findings within broader literature. Provide raw datasets for peer scrutiny .
- Transparency Tools : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Cite limitations in sample size or methodological constraints .
Methodological Guidelines
- Data Presentation : Use tables to compare synthetic yields, spectroscopic peaks, or bioactivity metrics across studies (Example Table 1). Reference public databases (e.g., PubChem, Reaxys) for benchmarking .
- Conflict Resolution : Apply the Bradford Hill criteria (e.g., consistency, temporality) to assess causal relationships in disputed data .
- Ethical Compliance : Adhere to institutional review board (IRB) standards for biological testing and declare conflicts of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
